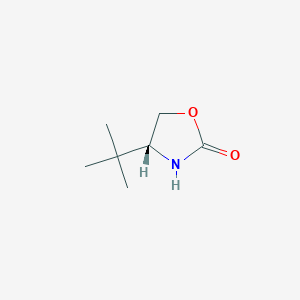

(R)-(+)-4-tert-ブチル-2-オキサゾリジノン

説明

(R)-(+)-4-tert-Butyl-2-oxazolidinone is a chiral oxazolidinone derivative that has garnered significant interest in the field of organic chemistry. This compound is known for its utility as a chiral auxiliary in asymmetric synthesis, which is crucial for the production of enantiomerically pure compounds. The presence of the tert-butyl group at the 4-position enhances its stability and reactivity, making it a valuable tool in various chemical transformations.

科学的研究の応用

(R)-(+)-4-tert-Butyl-2-oxazolidinone has numerous applications in scientific research:

Chemistry: It is widely used as a chiral auxiliary in asymmetric synthesis, aiding in the production of enantiomerically pure compounds.

Biology: The compound’s derivatives have been studied for their potential biological activities, including antimicrobial and anticancer properties.

Medicine: In medicinal chemistry, oxazolidinone derivatives are explored for their therapeutic potential, particularly as antibiotics and enzyme inhibitors.

Industry: The compound is utilized in the synthesis of fine chemicals and advanced materials, contributing to the development of new technologies and products.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of (R)-(+)-4-tert-Butyl-2-oxazolidinone typically involves the cyclization of amino alcohols with carbonyl compounds. One common method is the reaction of ®-tert-butyl glycidyl ether with carbon dioxide in the presence of a base, such as potassium carbonate, to form the oxazolidinone ring. The reaction is usually carried out under mild conditions, with temperatures ranging from 25°C to 50°C.

Industrial Production Methods

On an industrial scale, the production of (R)-(+)-4-tert-Butyl-2-oxazolidinone can be achieved through continuous flow processes that allow for better control over reaction parameters and higher yields. The use of automated systems and advanced catalysts can further enhance the efficiency of the synthesis, making it more cost-effective and scalable.

化学反応の分析

Types of Reactions

(R)-(+)-4-tert-Butyl-2-oxazolidinone undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form oxazolidinone derivatives with different functional groups.

Reduction: Reduction reactions can convert the oxazolidinone ring into other heterocyclic structures.

Substitution: Nucleophilic substitution reactions can introduce various substituents at the 4-position, enhancing the compound’s versatility.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids, typically used under mild acidic conditions.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed under anhydrous conditions.

Substitution: Nucleophiles like alkyl halides or aryl halides are used in the presence of a base, such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products Formed

The major products formed from these reactions include various substituted oxazolidinones, which can be further functionalized to create a wide range of bioactive molecules and intermediates for pharmaceutical synthesis.

作用機序

The mechanism of action of (R)-(+)-4-tert-Butyl-2-oxazolidinone primarily involves its role as a chiral auxiliary. It facilitates the formation of chiral centers in target molecules by providing a stereochemically defined environment during chemical reactions. The tert-butyl group at the 4-position enhances the compound’s steric and electronic properties, ensuring high selectivity and efficiency in asymmetric synthesis.

類似化合物との比較

Similar Compounds

(S)-4-tert-butyl-1,3-oxazolidin-2-one: The enantiomer of the compound, used in similar applications but with opposite stereochemistry.

(4R)-4-isopropyl-1,3-oxazolidin-2-one: A structurally similar compound with a smaller isopropyl group, offering different steric effects.

(4R)-4-phenyl-1,3-oxazolidin-2-one: Contains a phenyl group, providing different electronic properties and reactivity.

Uniqueness

(R)-(+)-4-tert-Butyl-2-oxazolidinone stands out due to its optimal balance of steric hindrance and electronic effects, making it highly effective as a chiral auxiliary. Its stability and reactivity are superior to many other oxazolidinone derivatives, making it a preferred choice in asymmetric synthesis.

生物活性

(R)-(+)-4-tert-Butyl-2-oxazolidinone is a chiral compound that belongs to the oxazolidinone class, which has garnered attention for its potential biological activities. This article explores its biological activity, mechanisms of action, and applications in medicinal chemistry, supported by data tables and relevant research findings.

Overview of (R)-(+)-4-tert-Butyl-2-oxazolidinone

- Chemical Formula : CHNO

- Molecular Weight : 171.25 g/mol

- CAS Number : 142618-93-7

This compound features a five-membered heterocyclic structure with a tert-butyl group that enhances its lipophilicity and stability, making it a valuable chiral auxiliary in asymmetric synthesis. Its stereochemistry is crucial for its biological interactions and reactivity in chemical processes.

The primary mechanism of action of (R)-(+)-4-tert-butyl-2-oxazolidinone involves its role as a chiral auxiliary, facilitating the formation of chiral centers in target molecules. This is particularly important in the synthesis of enantiomerically pure compounds, which are vital in pharmaceuticals. The tert-butyl group contributes to the compound's steric and electronic properties, enhancing selectivity and efficiency during reactions.

Antimicrobial Properties

Research indicates that oxazolidinones, including (R)-(+)-4-tert-butyl-2-oxazolidinone, exhibit significant antimicrobial activity. They have been studied for their efficacy against various bacterial strains, particularly Gram-positive bacteria. The oxazolidinone framework is known to inhibit bacterial protein synthesis by targeting the ribosomal subunit, similar to linezolid, a well-known antibiotic .

Table 1: Antimicrobial Activity of (R)-(+)-4-tert-butyl-2-oxazolidinone

| Bacterial Strain | Activity | Reference |

|---|---|---|

| Staphylococcus aureus | Inhibitory | |

| Escherichia coli | Limited activity | |

| Enterococcus faecalis | Moderate activity |

Enzyme Inhibition

The oxazolidinone moiety has also been linked to various enzyme inhibitory activities. For instance, it has been explored as a selective monoamine oxidase inhibitor and has shown potential as an enzyme inhibitor in different biochemical pathways .

Table 2: Enzyme Inhibitory Activities Associated with Oxazolidinones

| Enzyme Type | Activity | Reference |

|---|---|---|

| Monoamine Oxidase | Selective inhibition | |

| D-alanine-D-alanine synthetase | Inhibition observed |

Case Studies and Research Findings

Recent studies have focused on expanding the understanding of how structural modifications of oxazolidinones affect their biological activity. For example, research on structure–activity relationships (SAR) has demonstrated that specific functional groups can enhance the accumulation of these compounds in Gram-negative bacteria, which traditionally exhibit resistance to this class of antibiotics .

Case Study 1: Structure-Uptake Relationship Studies

A study evaluated various oxazolidinone derivatives for their ability to penetrate bacterial membranes and inhibit translation. It was found that modifications at the C-ring significantly impacted their uptake and efficacy against resistant strains .

Case Study 2: Development of New Antimicrobial Agents

Another investigation into new oxazolidinone derivatives highlighted their potential against multidrug-resistant (MDR) pathogens. The study reported promising results for compounds exhibiting broad-spectrum antibacterial activities .

特性

IUPAC Name |

(4R)-4-tert-butyl-1,3-oxazolidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13NO2/c1-7(2,3)5-4-10-6(9)8-5/h5H,4H2,1-3H3,(H,8,9)/t5-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WKUHGFGTMLOSKM-YFKPBYRVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1COC(=O)N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)[C@@H]1COC(=O)N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30370541 | |

| Record name | (4R)-4-tert-Butyl-1,3-oxazolidin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30370541 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

143.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

142618-93-7 | |

| Record name | (4R)-4-tert-Butyl-1,3-oxazolidin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30370541 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Q1: What is the significance of synthesizing (R)-4-tert-butyl-2-oxazolidinone from (R)-tert-leucinol?

A1: The synthesis of (R)-4-tert-butyl-2-oxazolidinone from (R)-tert-leucinol serves as a proof-of-concept, demonstrating the feasibility of using (R)-tert-leucinol to create more complex chiral molecules. [] Oxazolidinones are a significant class of heterocyclic compounds, frequently employed as chiral auxiliaries and intermediates in organic synthesis. The availability of enantiomerically pure (R)-tert-butyl-2-oxazolidinone opens up possibilities for its application in asymmetric synthesis, potentially leading to the development of new pharmaceuticals and other valuable chiral compounds.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。